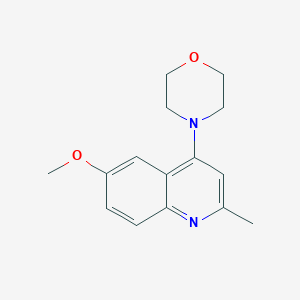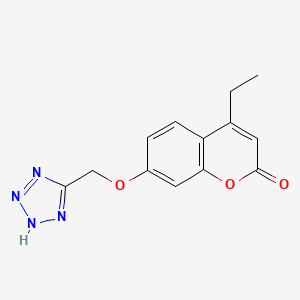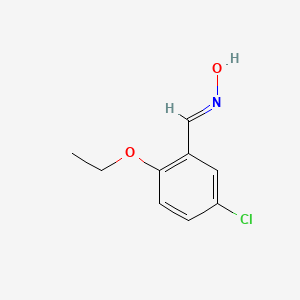![molecular formula C19H24N2O2 B5544563 N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)
N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of adamantane derivatives like N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide often involves processes such as Friedel-Crafts alkylation, which was utilized to synthesize 1,3-bis(4-acetylaminopheny) adamantane. This approach offers high yields, making the synthesis of diaryladamantane derivatives more convenient (Hu Xiao-chun, 2010).
Molecular Structure Analysis
- An ab initio quantum mechanical study of a similar adamantane derivative revealed a γ-turn geometry, emphasizing the unique conformational preferences of these compounds. Such studies are crucial for understanding the molecular structure of adamantane derivatives (A. Avenoza et al., 1999).
Chemical Reactions and Properties
- Adamantane derivatives demonstrate a variety of reactions and properties. For example, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride highlights the reactivity of adamantane-based compounds under specific conditions (E. V. Shishkin et al., 2020).
Physical Properties Analysis
- The physical properties of adamantane derivatives, such as melting points, glass transition temperatures, and stability, can be significantly varied. For instance, polyamides derived from adamantane showed high glass transition temperatures and good stability, indicating the robust physical nature of these compounds (Y. Chern et al., 1998).
Aplicaciones Científicas De Investigación
Methanol–Water Solvate Formation
N-(1-adamantyl)acetamide, a related compound, forms a methanol-water solvate, demonstrating its potential for solvate formation, which could be significant in pharmaceutical and chemical processing applications (Kashino, Tateno, Hamada, & Haisa, 1998).
Material Synthesis and Characterization
New polyamides and polyimides have been synthesized using adamantane derivatives, showing potential in materials science, particularly for creating polymers with specific physical properties like high glass transition temperatures and thermal stability (Liaw & Liaw, 1999).
Cholinesterase Inhibition
Adamantyl-based compounds have been studied for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential pharmaceutical applications in treating diseases like Alzheimer's (Kwong et al., 2017).
Antimicrobial and Anticancer Activities
Thiosemicarbazones containing adamantane skeletons have been synthesized and evaluated for their activities against bacteria, fungi, and cancer cells, indicating their potential in developing new antimicrobial and anticancer agents (Pham et al., 2020).
Adamantane-Isothiourea Derivatives
New adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for antimicrobial and hypoglycemic activities, demonstrating their potential in developing new drugs for bacterial infections and diabetes (Al-Wahaibi et al., 2017).
Molecular Docking Studies
Theoretical investigations of adamantane derivatives provide insights into their potential pharmacological activities, such as inhibitory activity against enzymes like 11-β-hydroxysteroid dehydrogenase 1, which is important in drug discovery (Al-Wahaibi et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(22)20-16-3-2-4-17(8-16)21-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIVORHTMZBGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)
![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)


![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)